

# 4-Fluoro-2-nitrobenzenesulfonyl chloride CAS number 568586-10-7

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## Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzenesulfonyl chloride

Cat. No.: B1363599

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An In-depth Technical Guide to **4-Fluoro-2-nitrobenzenesulfonyl chloride**

## Introduction: A Multifaceted Reagent for Modern Chemistry

In the landscape of contemporary drug discovery and chemical biology, the demand for versatile, high-reactivity building blocks is insatiable. **4-Fluoro-2-nitrobenzenesulfonyl chloride** (CAS 568586-10-7) has emerged as a significant reagent, valued for its trifunctional nature. Possessing a reactive sulfonyl chloride, an electron-deficient aromatic ring, and a fluorine substituent, this compound offers a unique platform for the synthesis of complex molecular architectures, particularly sulfonamides, and for the development of chemical probes.

The strategic placement of a nitro group ortho to the sulfonyl chloride moiety significantly enhances the electrophilicity of the sulfur atom, facilitating reactions with a broad range of nucleophiles. Concurrently, the fluorine atom provides a valuable tool for medicinal chemists, as fluorine substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.<sup>[1]</sup> This guide provides an in-depth examination of the synthesis, reactivity, applications, and handling of **4-Fluoro-2-nitrobenzenesulfonyl chloride**, offering field-proven insights for researchers, scientists, and drug development professionals.

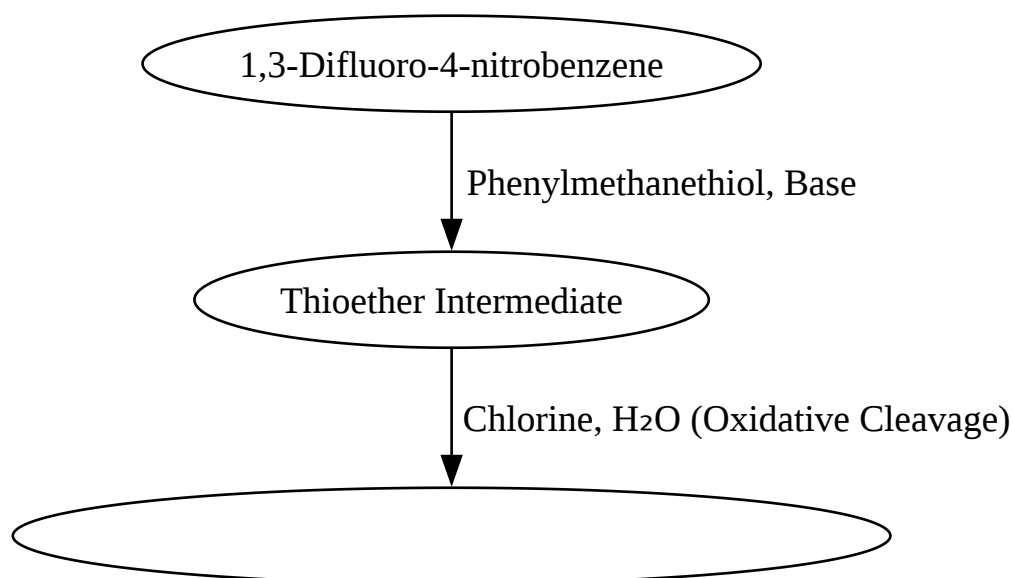
## Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for **4-Fluoro-2-nitrobenzenesulfonyl chloride** are summarized below.

Property	Value	Source(s)
CAS Number	568586-10-7	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClFNO <sub>4</sub> S	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	239.61 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
IUPAC Name	4-fluoro-2-nitrobenzenesulfonyl chloride	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Light yellow solid	<a href="#">[6]</a>
Purity	≥95%	<a href="#">[6]</a>
SMILES	<chem>C1=CC(=C(C=C1F)--INVALID-LINK--[O-])S(=O)(=O)Cl</chem>	<a href="#">[4]</a>
InChIKey	BHSUAEKACYUVJP-UHFFFAOYSA-N	<a href="#">[4]</a>

## Synthesis Pathway

The preparation of fluoronitrobenzenesulfonyl chlorides, including the title compound, is typically achieved through a robust two-step process starting from commercially available difluoronitrobenzenes.[\[7\]](#) This method leverages the regioselective reactivity of the starting material and a subsequent oxidative cleavage.



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The causality behind this synthetic choice is clear:

- **Regioselectivity:** The reaction of a difluoronitrobenzene with a nucleophile like phenylmethanethiol proceeds with high regioselectivity. The nitro group strongly activates the halogen in the para position for nucleophilic aromatic substitution, leading to the desired thioether intermediate.
- **Robust Conversion:** The oxidative cleavage of the resulting thioether with wet chlorine is an efficient and high-yielding method to generate the sulfonyl chloride functional group.<sup>[7]</sup> This two-step sequence provides a reliable pathway to the target compound in good yields.

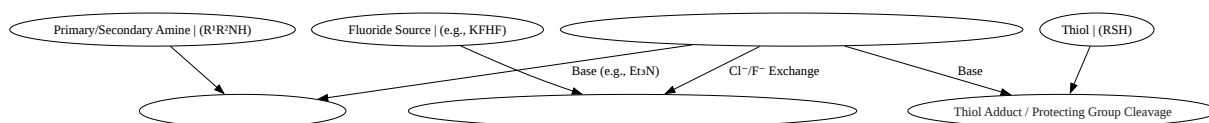
## Core Reactivity: A Tale of Two Electrophiles

The synthetic utility of **4-Fluoro-2-nitrobenzenesulfonyl chloride** stems from its highly electrophilic sulfonyl chloride group. This reactivity is further modulated by the electron-withdrawing nitro and fluoro substituents on the aromatic ring.

## Reaction with Nucleophiles: The Sulfonyl Chloride Core

The primary reaction pathway involves the nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride. This reaction is the cornerstone for the synthesis of sulfonamides, a critical pharmacophore in numerous approved drugs.

- Amines: Primary and secondary amines readily react to form stable sulfonamides, releasing HCl as a byproduct.[8] The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the acid generated. The reaction mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of the chloride ion and deprotonation to yield the final sulfonamide.[8]
- Thiols: Thiols, being excellent nucleophiles, also react with sulfonyl chlorides.[9][10] In the context of drug discovery, the 2-nitrobenzenesulfonyl ("nosyl") group is widely used as a protecting group for amines, which is often cleaved by thiol-based reagents.[11][12] This reactivity highlights the potential for **4-fluoro-2-nitrobenzenesulfonyl chloride** to be used in creating thiol-reactive probes or covalent inhibitors that target cysteine residues in proteins. [13]



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## Comparison with Sulfonyl Fluorides: The Rise of SuFEx Chemistry

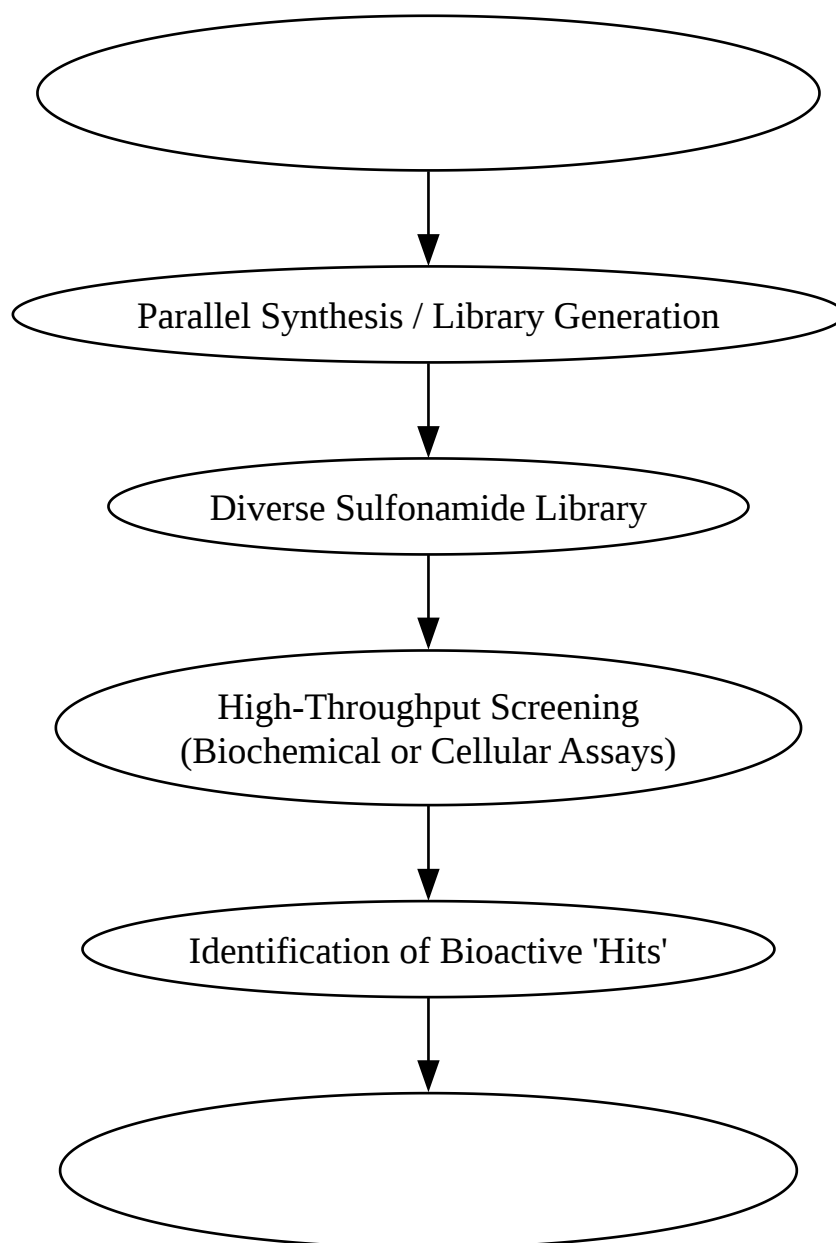
While sulfonyl chlorides are potent electrophiles, the field of "click chemistry" has seen the recent emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides exhibit a unique balance of stability and reactivity; they are generally more stable to hydrolysis and thermolysis than their chloride counterparts but react selectively and rapidly with strong nucleophiles under specific conditions.[14]

Aryl sulfonyl chlorides are more thermally and chemically robust when contrasted with sulfonyl chlorides.[14] Due to this enhanced stability and selective reactivity, converting **4-fluoro-2-nitrobenzenesulfonyl chloride** into its corresponding sulfonyl fluoride can be a strategic

decision for applications in chemical biology or when downstream conditions are harsh. This conversion can be readily achieved via a chloride-to-fluoride exchange reaction using reagents like potassium bifluoride (KFHF).[15]

## Applications in Research and Drug Development

The structural motifs within **4-fluoro-2-nitrobenzenesulfonyl chloride** make it a highly valuable tool for medicinal chemists and drug discovery professionals.



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- **Scaffold for Bioactive Sulfonamides:** The nitrobenzenesulfonyl chloride framework is a key intermediate in the synthesis of important pharmaceuticals, including antiretroviral drugs like foscamprenavir and darunavir.[16][17] By analogy, **4-fluoro-2-nitrobenzenesulfonyl chloride** serves as an excellent starting point for generating novel sulfonamide libraries for screening against various biological targets.
- **Development of Covalent Probes and Inhibitors:** The high reactivity of the sulfonyl chloride group towards nucleophilic amino acid residues like cysteine makes it an attractive warhead for designing covalent inhibitors. Furthermore, recent studies have identified ortho-nitrosulfonyl fluorides as a promising pharmacophore for developing new antibiotics, suggesting that compounds derived from this scaffold could possess inherent biological activity.[18]
- **Amine Protection in Multi-step Synthesis:** The related 2-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for primary and secondary amines in complex organic synthesis.[11] It is stable to many reaction conditions but can be selectively removed, typically with thiol reagents, under mild conditions.[12]

## Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for key procedural choices.

### Protocol 1: General Synthesis of a Sulfonamide

This protocol describes the reaction of **4-fluoro-2-nitrobenzenesulfonyl chloride** with a generic primary amine.

Methodology:

- **Reagent Preparation:** In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **4-fluoro-2-nitrobenzenesulfonyl chloride** (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF) to a concentration of approximately 0.1 M.
  - **Causality:** Anhydrous conditions are critical as the sulfonyl chloride can hydrolyze in the presence of water. An inert atmosphere prevents side reactions with atmospheric

moisture.

- **Base Addition:** To the stirred solution, add a non-nucleophilic organic base such as triethylamine (1.2-1.5 eq.) or diisopropylethylamine (DIPEA). Cool the mixture to 0 °C in an ice bath.
  - **Causality:** The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Using a slight excess ensures complete neutralization. Cooling controls the initial exothermic reaction.
- **Nucleophile Addition:** Slowly add the primary amine (1.0-1.1 eq.), either neat or as a solution in the same anhydrous solvent, to the reaction mixture.
  - **Causality:** Slow addition helps to maintain temperature control and prevent unwanted side reactions. A small excess of the amine can be used to ensure the complete consumption of the sulfonyl chloride.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.
- **Work-up:** a. Quench the reaction by adding a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ . b. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane). c. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous  $\text{NaHCO}_3$ , and brine.
  - **Causality:** The aqueous washes serve to remove the amine hydrochloride salt, any remaining base, and other water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
- **Purification:** Purify the resulting crude sulfonamide by flash column chromatography on silica gel or by recrystallization to yield the final product.

## Protocol 2: Conversion to 4-Fluoro-2-nitrobenzenesulfonyl fluoride

This protocol outlines the conversion of the sulfonyl chloride to the corresponding, more stable sulfonyl fluoride.<sup>[15]</sup>

#### Methodology:

- **Reagent Preparation:** Dissolve **4-fluoro-2-nitrobenzenesulfonyl chloride** (1.0 eq.) in a suitable organic solvent such as acetone or acetonitrile.
- **Fluoride Source Addition:** To this solution, add an aqueous solution of potassium bifluoride (KFHF, 2.0-3.0 eq.).
  - **Causality:** KFHF serves as an effective and convenient source of nucleophilic fluoride anions that can displace the chloride on the sulfonyl group. The biphasic reaction mixture often facilitates the exchange.<sup>[15]</sup>
- **Reaction:** Heat the biphasic mixture to reflux (e.g., 60-80 °C) and stir vigorously for 4-24 hours. Monitor the reaction by TLC or <sup>19</sup>F NMR spectroscopy.
- **Work-up:** a. After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. b. Wash the combined organic layers with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- **Purification:** Purify the crude product by flash column chromatography to isolate the 4-fluoro-2-nitrobenzenesulfonyl fluoride.

## Safety and Handling

**4-Fluoro-2-nitrobenzenesulfonyl chloride** is a reactive and corrosive compound that requires careful handling.

- **Hazard Classification:** The compound is classified as causing severe skin burns and eye damage (H314).<sup>[4]</sup> It is corrosive and should be handled with extreme care.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.<sup>[19][20]</sup> All manipulations should be performed inside a certified chemical fume hood.



- Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[19] The compound is moisture-sensitive and can release HCl gas upon contact with water.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19] Store in a corrosives area away from incompatible materials such as strong bases and oxidizing agents.[16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]

## Conclusion and Future Outlook

**4-Fluoro-2-nitrobenzenesulfonyl chloride** stands out as a potent and versatile reagent for chemical synthesis and drug discovery. Its well-defined reactivity, particularly towards amines and thiols, combined with the strategic placement of a fluorine atom, provides a powerful platform for generating novel molecular entities with therapeutic potential. The ability to readily convert it to the corresponding sulfonyl fluoride further extends its utility, bridging traditional sulfonamide synthesis with the modern advantages of SuFEx click chemistry. As the quest for novel covalent drugs and highly specific chemical probes continues, the strategic application of multi-functional building blocks like **4-fluoro-2-nitrobenzenesulfonyl chloride** will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

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